2-Chloroquinoline
Overview
Description
2-Chloroquinoline is an organic compound with the molecular formula C₉H₆ClNThis compound appears as a white solid and is known for its significant role in various chemical reactions and applications .
Mechanism of Action
Target of Action
2-Chloroquinoline is an organic compound with the formula ClC9H6N . It is one of several isomeric chloro derivatives of the bicyclic heterocycle called quinoline Chloroquine, a derivative of quinoline, is known to inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, prevents the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which kills the parasite .
Biochemical Pathways
For example, Chloroquine affects the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
A series of 2-chloro n-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, a549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Biochemical Analysis
Cellular Effects
The effects of 2-Chloroquinoline on various types of cells and cellular processes are complex and multifaceted. For instance, some studies suggest that this compound derivatives may exhibit anticancer activities .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroquinoline can be synthesized through several methods. One common method involves the reaction of vinylaniline with phosgene . Another method is the Vilsmeier-Haack reaction, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to convert acetanilides into this compound-3-carbaldehydes . This reaction typically involves heating the reactants in a suitable solvent such as phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as copper salts and ligands like proline can be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported in the literature.
Condensation Reactions: This compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium chloride, triethylamine, triphenylphosphine, and various solvents such as acetonitrile . Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with phenylacetylene yields 2-(phenylethynyl)quinoline-3-carbaldehyde .
Scientific Research Applications
2-Chloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: This compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloroquinoline can be compared with other chloroquinoline derivatives and quinoline-based compounds:
This compound-3-carbaldehyde: This compound has similar reactivity but includes an aldehyde group, making it more versatile in certain synthetic applications.
4-Chloroquinoline: Another isomeric form, which may have different reactivity and applications due to the position of the chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom at the 2-position, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
2-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFXTHGZWIDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060612 | |
Record name | Quinoline, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Chloroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10014 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00508 [mmHg] | |
Record name | 2-Chloroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10014 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
612-62-4 | |
Record name | 2-Chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX7RIN8GEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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